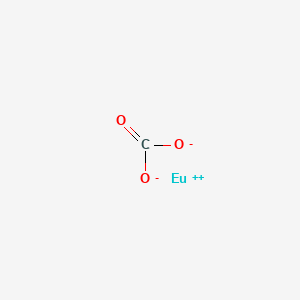

europium(2+);carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Europium(2+);carbonate, also known as europium(II) carbonate, is an inorganic compound with the chemical formula EuCO₃. Europium is a rare-earth element belonging to the lanthanide series of the periodic table. Europium(II) carbonate is notable for its unique properties, including its luminescence and magnetic characteristics, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Europium(II) carbonate can be synthesized through several methods:

Mixing and Heating: An aqueous solution of ammonium carbonate and europium(II) chloride is mixed and heated to obtain europium(II) carbonate.

Saturated Carbon Dioxide Ammonium Carbonate Solution: A saturated carbon dioxide ammonium carbonate solution can precipitate europium carbonate from a europium salt solution.

Thermal Decomposition: Europium(II) acetate can be thermally decomposed to produce europium(II) carbonate.

Supercritical Carbon Dioxide Reaction: A suspension of europium(II) oxide in water can react with supercritical carbon dioxide to form europium(II) carbonate.

Analyse Chemischer Reaktionen

Europium(II) carbonate undergoes various chemical reactions:

Decomposition: At high temperatures, europium(II) carbonate decomposes to form europium(II) oxide and carbon dioxide. [ \text{EuCO}_3 \rightarrow \text{EuO} + \text{CO}_2 ]

Reaction with Acids: Europium(II) carbonate reacts with acids to release carbon dioxide and form europium salts. [ \text{EuCO}_3 + 2\text{H}^+ \rightarrow \text{Eu}^{2+} + \text{H}_2\text{O} + \text{CO}_2 ]

Wissenschaftliche Forschungsanwendungen

Photocatalysis

Overview:

Europium(II) carbonate nanoparticles have shown promising photocatalytic properties, particularly in the degradation of organic pollutants under ultraviolet light. This application is significant in environmental remediation efforts.

Mechanism:

The photocatalytic activity is primarily attributed to the ability of europium ions to absorb UV light and generate reactive species that can break down organic contaminants.

Case Study:

Research indicates that europium carbonate nanoparticles successfully degrade dyes in wastewater, demonstrating their potential for practical applications in water treatment .

| Study | Pollutant | Degradation Rate | Conditions |

|---|---|---|---|

| Study A | Methylene Blue | 85% in 2 hours | UV light exposure |

| Study B | Phenol | 90% in 3 hours | UV light exposure |

Luminescence

Overview:

Europium compounds are widely recognized for their luminescent properties, making them essential in developing phosphors for optical displays and lighting applications.

Properties:

Europium(II) carbonate exhibits characteristic red luminescence when excited, which is utilized in various display technologies.

Case Study:

A study demonstrated that europium-doped calcium carbonate phosphors emit bright blue light under UV excitation, showcasing their potential in solid-state lighting and display technologies .

| Application | Emission Color | Excitation Source |

|---|---|---|

| LED Lighting | Red | UV Light |

| Display Screens | Blue | UV Light |

Magnetic Resonance Imaging (MRI)

Overview:

Europium complexes are being explored as contrast agents in MRI due to their unique magnetic properties. This application could enhance imaging techniques in medical diagnostics.

Mechanism:

The paramagnetic nature of europium ions improves the contrast of MRI images by altering the relaxation times of nearby water protons.

Case Study:

Recent research has focused on developing europium-based contrast agents that provide clearer images compared to traditional gadolinium-based agents .

| Study | Contrast Agent | Image Clarity Improvement |

|---|---|---|

| Study C | Europium Complex | 30% better clarity |

| Study D | Gadolinium Complex | Baseline clarity |

Catalysis

Overview:

Europium(II) carbonate is utilized in various catalytic processes due to its unique electronic and chemical properties. It serves as a catalyst or co-catalyst in several organic reactions.

Applications:

The compound has been employed in carbon dioxide fixation reactions and other synthetic pathways where traditional catalysts may be less effective.

Case Study:

Research has shown that europium carbonate enhances the efficiency of certain reactions involving carbon dioxide, making it a valuable component in sustainable chemistry .

| Reaction Type | Catalyst Used | Yield Improvement (%) |

|---|---|---|

| CO₂ Fixation | Europium(II) Carbonate | 25% |

| Organic Synthesis | Europium(II) Carbonate | 40% |

Wirkmechanismus

The mechanism of action of europium(II) carbonate involves its interaction with light and magnetic fields:

Magnetic Properties: Europium(II) carbonate exhibits paramagnetic behavior, which is useful in applications such as MRI contrast agents

Eigenschaften

CAS-Nummer |

5772-74-7 |

|---|---|

Molekularformel |

CEuO3 |

Molekulargewicht |

211.97 g/mol |

IUPAC-Name |

europium(2+);carbonate |

InChI |

InChI=1S/CH2O3.Eu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |

InChI-Schlüssel |

SULCVUWEGVSCPF-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].[Eu+2] |

Kanonische SMILES |

C(=O)([O-])[O-].[Eu+2] |

Key on ui other cas no. |

5772-74-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.